molecular formula C20H22N2O4S B2772536 5-(Azepan-1-yl)-2-(furan-2-yl)-4-tosyloxazole CAS No. 853902-24-6

5-(Azepan-1-yl)-2-(furan-2-yl)-4-tosyloxazole

Cat. No.: B2772536
CAS No.: 853902-24-6
M. Wt: 386.47
InChI Key: RKLKCXVCBWPEGQ-UHFFFAOYSA-N
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Description

5-(Azepan-1-yl)-2-(furan-2-yl)-4-tosyloxazole: is a heterocyclic compound that features a unique combination of an azepane ring, a furan ring, and an oxazole ring with a tosyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azepan-1-yl)-2-(furan-2-yl)-4-tosyloxazole typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.

    Attachment of the Azepane Ring: The azepane ring can be attached through nucleophilic substitution or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(Azepan-1-yl)-2-(furan-2-yl)-4-tosyloxazole: can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxazole ring can be reduced under hydrogenation conditions.

    Substitution: The tosyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst is typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Reduced oxazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Azepan-1-yl)-2-(furan-2-yl)-4-tosyloxazole: has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure.

    Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Use as a probe or ligand in biochemical assays.

Mechanism of Action

The mechanism of action of 5-(Azepan-1-yl)-2-(furan-2-yl)-4-tosyloxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require further experimental validation.

Comparison with Similar Compounds

5-(Azepan-1-yl)-2-(furan-2-yl)-4-tosyloxazole: can be compared with other compounds that have similar structural features:

    5-(Piperidin-1-yl)-2-(furan-2-yl)-4-tosyloxazole: Similar but with a piperidine ring instead of an azepane ring.

    5-(Morpholin-1-yl)-2-(furan-2-yl)-4-tosyloxazole: Similar but with a morpholine ring instead of an azepane ring.

The uniqueness of This compound lies in its specific combination of rings and functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

5-(azepan-1-yl)-2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-15-8-10-16(11-9-15)27(23,24)19-20(22-12-4-2-3-5-13-22)26-18(21-19)17-7-6-14-25-17/h6-11,14H,2-5,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLKCXVCBWPEGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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